Ethyl 2-[(3,4-dimethylbenzoyl)amino]-4,5-dimethylthiophene-3-carboxylate
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Overview
Description
Ethyl 2-[(3,4-dimethylbenzoyl)amino]-4,5-dimethylthiophene-3-carboxylate is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological and chemical properties, making them valuable in various fields such as medicinal chemistry, material science, and industrial applications .
Preparation Methods
The synthesis of Ethyl 2-[(3,4-dimethylbenzoyl)amino]-4,5-dimethylthiophene-3-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,4-dimethylbenzoic acid, ethyl thiophene-3-carboxylate, and suitable amines.
Reaction Conditions: The reaction conditions often involve the use of catalysts, solvents, and specific temperatures to facilitate the formation of the desired product. Commonly used catalysts include Lewis acids, while solvents like dichloromethane or ethanol are employed to dissolve the reactants.
Industrial Production: Industrial production methods may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity of the compound.
Chemical Reactions Analysis
Ethyl 2-[(3,4-dimethylbenzoyl)amino]-4,5-dimethylthiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced thiophene derivatives.
Substitution: Substitution reactions involve the replacement of functional groups within the molecule. Common reagents for substitution include halogens, alkylating agents, and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. .
Scientific Research Applications
Ethyl 2-[(3,4-dimethylbenzoyl)amino]-4,5-dimethylthiophene-3-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical agent due to its biological activity. It may exhibit properties such as anti-inflammatory, antimicrobial, or anticancer effects.
Material Science: Thiophene derivatives, including this compound, are used in the development of organic semiconductors, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs).
Industrial Applications: The compound can be utilized as a corrosion inhibitor and in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-[(3,4-dimethylbenzoyl)amino]-4,5-dimethylthiophene-3-carboxylate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Ethyl 2-[(3,4-dimethylbenzoyl)amino]-4,5-dimethylthiophene-3-carboxylate can be compared with other thiophene derivatives to highlight its uniqueness:
Similar Compounds: Similar compounds include thiophene-based drugs like suprofen and articaine, which have different substituents on the thiophene ring.
Properties
IUPAC Name |
ethyl 2-[(3,4-dimethylbenzoyl)amino]-4,5-dimethylthiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3S/c1-6-22-18(21)15-12(4)13(5)23-17(15)19-16(20)14-8-7-10(2)11(3)9-14/h7-9H,6H2,1-5H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LACLMKSVEFRBBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C2=CC(=C(C=C2)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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